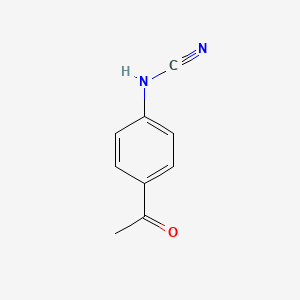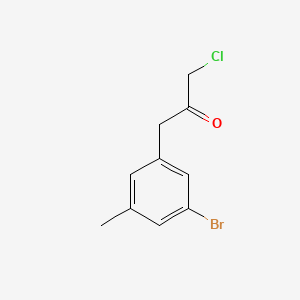
1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one is an organic compound with a molecular formula of C10H10BrClO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position, while the propan-2-one moiety is chlorinated at the 3-position
準備方法
The synthesis of 1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one typically involves the following steps:
Bromination: The starting material, 3-methylacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position of the propan-2-one moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
1-(3-Bromo-5-methylphenyl)-3-chloropropan-2-one can be compared with similar compounds such as:
1-(3-Bromo-5-methylphenyl)pyrrolidine: This compound has a pyrrolidine ring instead of the propan-2-one moiety, leading to different chemical and biological properties.
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone: This compound has an ethanone moiety instead of the propan-2-one moiety, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.
特性
分子式 |
C10H10BrClO |
|---|---|
分子量 |
261.54 g/mol |
IUPAC名 |
1-(3-bromo-5-methylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO/c1-7-2-8(4-9(11)3-7)5-10(13)6-12/h2-4H,5-6H2,1H3 |
InChIキー |
KBLXJUBVNWGVLC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Br)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


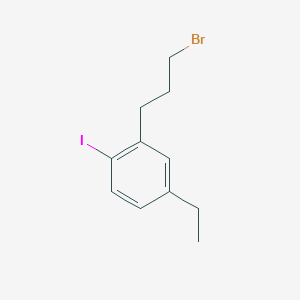
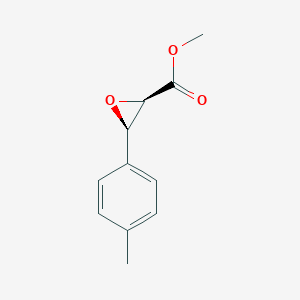

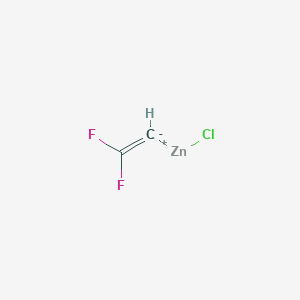
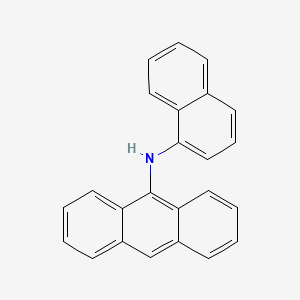


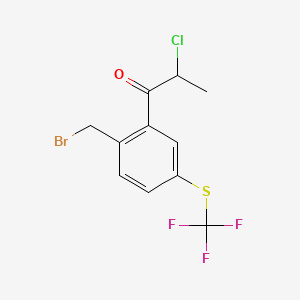
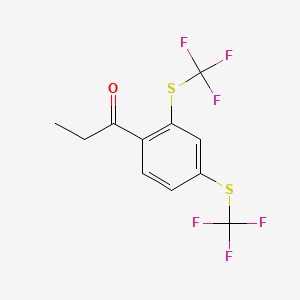

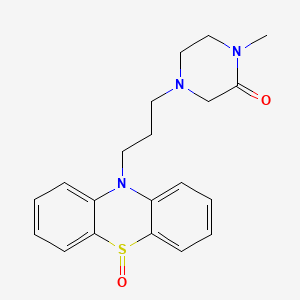
![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)

